Voclosporin-d4
Description
Contextualizing Calcineurin Inhibitors in Immunomodulatory Research
Calcineurin inhibitors (CNIs) are a class of immunosuppressant drugs that are crucial in managing autoimmune disorders and preventing organ transplant rejection. nih.gov Their primary mechanism of action involves binding to specific cytoplasmic receptors, which in turn inhibits the calcium-dependent phosphatase, calcineurin. nih.govwikipedia.org This inhibition disrupts the activation and proliferation of T-lymphocytes, key players in the immune response, by blocking the production of interleukin-2 (B1167480) and other cytokines. nih.govresearchgate.net Beyond their systemic immunosuppressive effects, CNIs also have protective effects on podocytes, which are specialized cells in the kidney. nih.gov This dual action makes them particularly valuable in the treatment of conditions like lupus nephritis, a serious complication of systemic lupus erythematosus. drugbank.comnih.gov
Immunomodulatory drugs, like CNIs, work by modifying the immune system's response, either by enhancing it (immunostimulants) or suppressing it (immunosuppressants). rjpbcs.com These drugs are fundamental in treating a wide array of diseases where the immune system is dysregulated. rjpbcs.com The development of more targeted immunomodulators aims to increase efficacy while minimizing the systemic side effects associated with broader immunosuppression. rjpbcs.com
Principles and Rationale for Deuterium (B1214612) Labeling in Advanced Pharmaceutical Research
Deuterium labeling, or deuteration, is a technique in which hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This seemingly subtle structural change can have significant impacts on a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). acs.orgmusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. researchgate.netnih.gov This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. nih.govgabarx.com
The use of deuterated compounds in scientific research has a long history, initially being used as tracers to study metabolic pathways and the pharmacokinetics of drugs. gabarx.comjuniperpublishers.comassumption.edu The ability to track the fate of a molecule throughout the body by labeling it with a stable, non-radioactive isotope proved invaluable in understanding how drugs are processed. musechem.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for the development of other deuterated therapeutics. nih.govbioscientia.de This approval recognized a deuterated drug as a new molecular entity, offering commercial advantages through patent protection. bioscientia.de
The substitution of hydrogen with deuterium can alter various molecular properties beyond metabolic stability. While the electronic structure of the molecule remains largely unchanged, the increased mass of deuterium can affect vibrational frequencies and bond lengths. mdpi.comrsc.orglibretexts.org These changes can influence how a drug interacts with its target and other biological molecules. rsc.org For instance, deuteration can sometimes lead to "metabolic shunting," where the metabolic pathway of a drug is altered, potentially reducing the formation of toxic metabolites. juniperpublishers.comcdnsciencepub.com However, the effects of deuteration are not always predictable and must be determined experimentally for each compound. researchgate.net
Historical Precedent of Deuterated Compounds in Metabolic Investigations
Structural Relationship of Voclosporin (B1684031) to Cyclosporine A and Analog Development
Voclosporin is a structural analog of Cyclosporine A, a widely used calcineurin inhibitor. wikipedia.orgdrugbank.com It differs from Cyclosporine A by a single amino acid modification. drugbank.comdovepress.com This modification was specifically designed to enhance its potency and provide a more predictable pharmacokinetic and pharmacodynamic relationship compared to its predecessor. drugbank.comnih.gov X-ray crystallography has shown that this structural change alters how the voclosporin-cyclophilin complex binds to calcineurin, resulting in more potent inhibition. wikipedia.org Furthermore, the primary site of metabolism for voclosporin is shifted, leading to a different metabolic profile compared to Cyclosporine A. wikipedia.org
Definitive Role of Voclosporin-d4 as a Specialized Research Compound
This compound is a deuterated version of voclosporin, meaning four hydrogen atoms in the voclosporin molecule have been replaced with deuterium. synzeal.com This isotopic labeling makes this compound a valuable tool for specialized research applications. It is primarily used as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of voclosporin in biological samples. acs.orgaxios-research.com This is crucial during drug development for conducting pharmacokinetic studies and for method validation. synzeal.com While not intended for human consumption, the use of this compound in research is essential for understanding the behavior of the non-deuterated, active pharmaceutical ingredient. medchemexpress.com
Interactive Data Table: Properties of Voclosporin and this compound
| Property | Voclosporin | This compound |
| Chemical Formula | C63H111N11O12 | C63H107D4N11O12 |
| Molecular Weight | 1214.6 g/mol | 1218.65 g/mol |
| Primary Use | Immunosuppressant Drug | Research Compound |
| CAS Number | 515814-01-4 | Not Available |
Properties
Molecular Formula |
C₆₃H₁₀₇D₄N₁₁O₁₂ |
|---|---|
Molecular Weight |
1218.65 |
Synonyms |
6-[(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6,8-nonadienoic acid]cyclosporin A-d4; ISATX 247-d4; R 1524-d4; trans-ISA 247-d4; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Voclosporin Analogs
Strategies for Deuterium (B1214612) Incorporation into Cyclosporine-Derived Structures
Several strategies exist for introducing deuterium into molecules as complex as voclosporin (B1684031). These methods can be broadly categorized into two approaches: direct incorporation during the construction of the molecule and post-synthetic hydrogen-deuterium exchange (HDX) on the pre-existing molecular scaffold.
One primary strategy targets the sites on the voclosporin molecule that are most susceptible to metabolic oxidation. google.com For cyclosporine and its derivatives, this often involves the N-methyl groups and the unique amino acid-1 side chain. google.comsnnu.edu.cn By replacing hydrogen with deuterium at these key positions, the rate of metabolic breakdown can be significantly reduced. google.com
Specific synthetic methods for incorporating deuterium include:
Use of Deuterated Building Blocks: A common and precise method involves the use of deuterated reagents during the synthesis of the distinctive amino acid-1 side chain of voclosporin. For instance, deuterated phosphonium (B103445) derivatives, which act as Wittig reagents, can be reacted with a cyclosporine-derived aldehyde intermediate to build the deuterated diene moiety characteristic of voclosporin. googleapis.com
Hydrogen-Deuterium Exchange (HDX): This method involves exposing the parent molecule, Cyclosporin (B1163) A (CsA), or a synthetic intermediate to a deuterium source under specific conditions. researchgate.net Studies have shown that under basic conditions (pH 13.4), it is possible to exchange hydrogens for deuterons at the α-carbon of specific N-methylated amino acid residues within the cyclosporine macrocycle, such as sarcosine (B1681465) and the MeBmt residue. researchgate.net This approach can be a rapid and cost-effective way to produce deuterated analogs. researchgate.net
Catalytic Deuteration: General methods for deuterating organic compounds, such as iridium-catalyzed C-H deuteration using deuterium gas (D2), can also be applied. snnu.edu.cn These reactions, often directed by a functional group on the substrate, allow for the selective replacement of hydrogen with deuterium. snnu.edu.cn
The choice of strategy depends on the desired location of the deuterium atoms and the efficiency of the reaction. Direct synthesis with deuterated building blocks offers greater control over the exact position of the label, which is critical for targeting specific metabolic pathways. googleapis.com
Stereoselective Synthetic Pathways for Voclosporin-d4
The synthesis of voclosporin and its deuterated analogs is complicated by the presence of a double bond in the amino acid-1 side chain, which can exist as either a cis (Z) or trans (E) isomer. googleapis.com The biological activity and toxicity profile of voclosporin is dependent on the ratio of these two isomers. googleapis.comgoogle.com Commercial voclosporin is typically an enriched mixture of the trans isomer (90-95%), as the pure trans form is associated with higher toxicity, necessitating the presence of a small amount of the cis isomer. googleapis.com Therefore, stereoselective control is a critical aspect of the synthesis.
Organometallic reagents are pivotal in the stereoselective construction of the voclosporin side chain and the integration of deuterium. google.comresearchgate.net These reagents facilitate the formation of the key carbon-carbon bond that extends the side chain from an aldehyde intermediate derived from Cyclosporin A. googleapis.comchemicalbook.com
Key organometallic approaches include:
Organozirconium Chemistry: A highly stereoselective process for synthesizing the (E)-isomer of voclosporin has been developed using organozirconium chemistry. researchgate.netresearchgate.net This methodology has also been successfully applied to the synthesis of deuterated voclosporin analogs. researchgate.netresearchgate.net The process involves the reaction of an organo-zirconium reagent with a cyclosporin aldehyde intermediate. googleapis.com
Wittig Reaction: As mentioned, the reaction of an aldehyde intermediate with deuterated Wittig reagents (phosphonium ylides) provides a direct pathway to deuterated voclosporin. googleapis.comgoogle.com The conditions of the Wittig reaction can be tuned to influence the resulting ratio of (E) and (Z) isomers. google.comgoogle.com
Other Organometallic Reagents: Patents describe the use of a variety of other organometallic reagents to achieve stereoselective synthesis, including those based on boron (e.g., allyl boronates), silicon, titanium, and lithium. google.comgoogle.comgoogle.com For example, reacting the aldehyde intermediate with allyl boronates followed by a Peterson elimination can yield pure isomers depending on the specific acidic or basic conditions used for the elimination step. googleapis.com
These organometallic reactions are often performed on an acetyl-protected Cyclosporin A intermediate to prevent side reactions involving the hydroxyl group of amino acid-1. googleapis.comchemicalbook.com
Achieving the desired trans:cis (E:Z) isomeric ratio is a primary challenge in voclosporin synthesis. googleapis.com Synthetic pathways must be designed to produce a customizable or predefined mixture of isomers. googleapis.comgoogle.com
Strategies for controlling the isomeric ratio include:
Tailoring Reaction Conditions: The ratio of isomers can be directly influenced by the specific reaction conditions and reagents used. google.comgoogle.com For example, different types of Wittig reagents or variations in the Peterson elimination protocol can favor the formation of one isomer over the other. googleapis.comgoogle.com
Direct Synthesis of a Desired Mixture: Some synthetic processes are designed to directly produce a mixture with a specific, desirable ratio of (E) and (Z) isomers in a single chemical procedure. googleapis.com
Preparation and Mixing of Enriched Compositions: An alternative approach involves preparing separate batches that are highly enriched in either the (E)- or (Z)-isomer. googleapis.com These enriched compositions can then be combined in a precise, predefined ratio to achieve the final drug substance specification. googleapis.com
The ability to control and customize the isomeric mixture is essential for manufacturing a consistent product with an optimal balance of efficacy and toxicity. googleapis.comgoogle.com
Utilization of Organometallic Reagents in Deuterium Integration
Preparation and Characterization of Labeled Voclosporin Derivatives
The synthesis and analysis of voclosporin require the use of well-characterized reference standards and labeled internal standards for analytical testing.
Acetyl this compound is a key labeled derivative used as a research tool and analytical standard. clearsynth.com Its primary applications are in analytical method development, method validation, and as an internal standard in quality control (QC) testing during the commercial production of voclosporin. clearsynth.com
The synthesis of Acetyl this compound follows the main synthetic route for voclosporin. The process begins with the natural product Cyclosporin A. chemicalbook.com The hydroxyl group on the amino acid-1 residue is protected by reacting it with acetic anhydride, which forms Acetyl Cyclosporin A. chemicalbook.com This acetylated intermediate is then carried through the subsequent synthetic steps, including the oxidation of the side chain to an aldehyde and the crucial reaction with a deuterated reagent (such as a deuterated organometallic or Wittig reagent) to form the deuterated diene side chain. googleapis.comchemicalbook.com The final product is the acetyl-protected, deuterated analog, Acetyl this compound. clearsynth.com This compound is supplied with comprehensive characterization data to ensure its suitability for regulatory and quality control purposes. clearsynth.com
Data Tables
Table 1: Chemical Properties of this compound and its Acetyl Derivative
| Compound Name | Chemical Name | Molecular Formula |
| This compound | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhepta-4,6-dien-1-yl-5,6,7,7-d4)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone synzeal.com | C₆₃H₁₀₇D₄N₁₁O₁₂ synzeal.com |
| Acetyl this compound | 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6,8-nonadienoic acid]-cyclosporin A-d4 clearsynth.com | C₆₅H₁₀₉D₄N₁₁O₁₃ |
Table 2: Key Reagents in the Stereoselective Synthesis of Deuterated Voclosporin
| Reagent Type | Role in Synthesis | Stereochemical Outcome |
| Organozirconium Reagents | React with a cyclosporin aldehyde intermediate to form the diene side chain. googleapis.comresearchgate.net | Can be highly stereoselective for the (E)-isomer. researchgate.netresearchgate.net |
| Deuterated Phosphonium Ylides (Wittig Reagents) | Introduce the deuterated diene side chain via reaction with an aldehyde. googleapis.comgoogle.com | The (E)/(Z) ratio can be controlled by reaction conditions. google.com |
| Allyl Boronates | React with the aldehyde intermediate; subsequent Peterson elimination forms the double bond. googleapis.com | Can produce pure isomers depending on acidic or basic elimination conditions. googleapis.com |
| Other Organometallic Reagents (Si, Ti, Li) | Used in stereoselective pathways to form the side chain. google.comgoogle.com | Degree of stereoselectivity depends on the specific reagent and conditions. google.comgoogle.com |
Advanced Analytical Applications of Voclosporin D4
Design and Validation of Bioanalytical Methods Using Voclosporin-d4 as an Internal Standard
The use of a stable isotopically labeled internal standard like this compound is paramount in bioanalytical chemistry to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the quantitative results. nih.govuniversiteitleiden.nl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has emerged as the preferred technique for the therapeutic drug monitoring of voclosporin (B1684031) due to its high sensitivity and specificity. researchgate.netinnovareacademics.in The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
A common and efficient method for extracting voclosporin and its internal standard, this compound, from whole blood is protein precipitation. eqcdn.comresearchgate.netnih.gov This technique involves the addition of an organic solvent, often in combination with a salt, to denature and precipitate proteins, leaving the analytes of interest in the supernatant.
One established protocol utilizes a mixture of methanol (B129727) and 0.2 M zinc sulfate (B86663) in an 8:2 (v/v) ratio. eqcdn.com this compound is added to this precipitation reagent to a final concentration of 3.5 ng/mL. eqcdn.com The use of a low concentration of the internal standard is crucial to minimize any potential contribution of unlabeled voclosporin that may be present as an impurity in the deuterated standard. eqcdn.com Following the addition of the precipitation reagent to the blood sample, the mixture is vortexed and centrifuged to separate the precipitated proteins from the supernatant containing voclosporin and this compound. universiteitleiden.nl The clear supernatant is then directly injected into the LC-MS/MS system for analysis. eqcdn.comresearchgate.netnih.gov
Effective chromatographic separation is essential to resolve voclosporin and this compound from endogenous matrix components that could interfere with the analysis. A reversed-phase C8 column, such as a Zorbax SB-C8 (2.1 × 12.5 mm, 5 µm), has been successfully employed for this purpose. eqcdn.comresearchgate.netnih.gov The separation is typically performed at an elevated temperature, for instance, 60°C, to improve peak shape and reduce viscosity. eqcdn.comresearchgate.netnih.gov
The mobile phase composition is optimized to achieve efficient separation and minimize matrix effects. eqcdn.com A common approach involves a gradient elution. Initially, a wash step with a water-acetonitrile mobile phase, supplemented with additives like 0.02% glacial acetic acid and 0.02 mM sodium acetate, is used to remove poorly retained components. eqcdn.comresearchgate.netnih.gov Subsequently, a stronger mobile phase, such as water-methanol with the same additives, is used to elute voclosporin and this compound from the column. eqcdn.comresearchgate.netnih.gov
Table 1: Example Chromatographic Parameters
| Parameter | Value |
| Column | Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm |
| Column Temperature | 60°C |
| Mobile Phase A | Water/Acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Mobile Phase B | Water/Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Flow Rate | 0.9 ml/min |
Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of voclosporin and this compound. eqcdn.cominnovareacademics.innih.gov In positive ionization mode, voclosporin typically forms a sodium adduct precursor ion ([M+Na]+) at a mass-to-charge ratio (m/z) of 1236.8. eqcdn.cominnovareacademics.in This precursor ion is then fragmented, and a specific product ion at m/z 1112.8 is monitored. eqcdn.cominnovareacademics.in The corresponding transition for this compound is also monitored to serve as the internal standard. This highly specific detection method significantly reduces the likelihood of interference from other drugs or endogenous compounds. eqcdn.com
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Voclosporin | 1236.8 | 1112.8 |
| This compound | 1240.8 | 1116.8 |
Chromatographic Separation Parameters (e.g., Column Chemistry, Temperature)
Rigorous Validation of Quantitative Assays in Biological Matrices
The validation of bioanalytical methods is a critical step to ensure that the assay is reliable and reproducible for its intended purpose. This process is guided by regulatory agencies like the FDA and involves the assessment of several key parameters. eqcdn.com
The dynamic range of the assay defines the concentration range over which the method is accurate and precise. For voclosporin in human whole blood, a dynamic range of 1 to 200 ng/mL has been validated. eqcdn.comnih.gov The lower limit of quantitation (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. An LLOQ of 1 ng/mL has been established for voclosporin in whole blood. eqcdn.com
Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are assessed at multiple quality control (QC) concentrations, typically low, medium, and high. Both within-run (intra-day) and between-run (inter-day) precision and accuracy are evaluated. For a validated method, the coefficients of variation (CV) for precision are generally expected to be within 15%, and the accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
Table 3: Example Validation Data for Voclosporin Assay
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| LLOQ | 1 | 4.8 | 99.3 | 9.6 | 98.9 |
| Low (LQC) | 3 | N/A | N/A | 3.2 | 104.1 |
| Medium (MQC) | 80 | N/A | N/A | 4.9 | 97.0 |
| High (HQC) | 175 | N/A | N/A | 3.8 | 101.3 |
Data adapted from a study by Handy et al. (2008). eqcdn.com
This rigorous validation process, underpinned by the use of this compound as an internal standard, ensures the reliability of the bioanalytical method for applications such as therapeutic drug monitoring and pharmacokinetic studies. eqcdn.comnih.gov
Evaluation of Matrix Effects and Ion Suppression
In bioanalytical chemistry, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the presence of endogenous components in a biological sample can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy and reliability of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and highly effective strategy to counteract these effects.
This compound is structurally identical to voclosporin, except for the replacement of four hydrogen atoms with deuterium (B1214612). This minimal structural change ensures that it co-elutes with the unlabeled analyte and experiences nearly identical ionization suppression or enhancement. eqcdn.comclearsynth.com By adding a known concentration of this compound to every sample, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response remains constant, even in the presence of variable matrix effects. This normalization is critical for accurate quantification. eqcdn.com
Studies validating LC-MS/MS methods for voclosporin have rigorously assessed matrix effects. eqcdn.comresearchgate.net The extent of these effects is typically evaluated by comparing the analyte's peak area in a post-extraction spiked sample with its peak area in a neat solution. The internal standard's ability to compensate is then confirmed by the consistency of the analyte-to-IS peak area ratio across different lots of the biological matrix. Research has shown that methods using deuterated voclosporin as an internal standard successfully mitigate matrix liability, ensuring the precision and accuracy of the quantification. eqcdn.com
Table 1: Representative Data for Matrix Effect Assessment
This interactive table illustrates typical results from a matrix effect evaluation as part of a bioanalytical method validation for voclosporin using this compound as the internal standard.
| Lot ID | Analyte Area (Low QC) | IS Area (Low QC) | Analyte/IS Ratio (Low QC) | Analyte Area (High QC) | IS Area (High QC) | Analyte/IS Ratio (High QC) |
| 1 | 48,500 | 242,000 | 0.200 | 495,000 | 245,000 | 2.020 |
| 2 | 47,800 | 239,000 | 0.200 | 488,000 | 241,000 | 2.025 |
| 3 | 49,200 | 248,000 | 0.198 | 501,000 | 251,000 | 1.996 |
| 4 | 46,900 | 235,000 | 0.199 | 481,000 | 239,000 | 2.013 |
| 5 | 50,100 | 251,000 | 0.199 | 508,000 | 253,000 | 2.008 |
| Mean | 48,500 | 243,000 | 0.199 | 494,600 | 245,800 | 2.012 |
| %CV | 2.6% | 2.7% | 0.4% | 2.2% | 2.3% | 0.5% |
| Data is illustrative. The low coefficient of variation (%CV) for the Analyte/IS Ratio, despite variations in individual peak areas, demonstrates effective compensation for matrix effects. |
Compliance with Regulatory Guidelines for Analytical Method Validation (e.g., ICH M10)
The validation of bioanalytical methods is a mandatory requirement by regulatory authorities worldwide to ensure the integrity of data submitted in support of new drug applications. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for the validation of bioanalytical methods, covering aspects like selectivity, accuracy, precision, and stability. ich.orgbioanalysis-zone.comeuropa.eu
The use of a SIL-IS like this compound is strongly recommended by these guidelines as it is considered the most effective approach to correct for variability during sample processing and instrumental analysis. ich.orgbioanalysis-zone.com Analytical methods developed for the quantification of voclosporin that employ this compound have been successfully validated according to the stringent criteria set forth by ICH M10 and other regulatory bodies like the FDA and EMA. nih.govpatsnap.com
A full validation process includes the assessment of selectivity, matrix effect, calibration curve range, accuracy, precision, carry-over, and stability of the analyte in the biological matrix. ich.orgeuropa.eu The successful validation of an LC-MS/MS assay for voclosporin in dried blood spots, for example, followed the ICH M10 guidelines, demonstrating that the method was robust and reliable for its intended purpose. nih.govpatsnap.com Adherence to these global standards ensures that the data generated is of high quality and can be accepted by regulatory agencies internationally. bioanalysis-zone.com
Applications in Non-Clinical Pharmacokinetic Research Studies
Quantification of Voclosporin in Whole Blood and Dried Blood Spots
Accurate quantification of drug concentrations in biological fluids is fundamental to non-clinical pharmacokinetic research. For immunosuppressants like voclosporin, whole blood is often the matrix of choice due to the significant partitioning of the drug into red blood cells. europa.eu this compound is a critical component in the LC-MS/MS methods developed for this purpose. nih.govresearchgate.net A rapid, accurate, and reproducible LC-MS/MS method was developed and validated for monitoring voclosporin in human whole blood, utilizing a protein precipitation procedure containing deuterated voclosporin as the internal standard. nih.govresearchgate.net
In recent years, dried blood spot (DBS) sampling has emerged as a valuable alternative for pharmacokinetic studies. nih.gov This microsampling technique simplifies sample collection and storage and is less invasive. An LC-MS/MS assay for quantifying voclosporin in DBS was developed and validated, using this compound as the internal standard to ensure accuracy. nih.govpatsnap.com The method involved the extraction of voclosporin from the DBS samples prior to analysis. nih.gov Cross-validation between DBS and conventional whole blood methods showed promising results, supporting the use of DBS for remote pharmacokinetic studies. nih.govpatsnap.com
Evaluation of Bioanalytical Performance for Research Purposes
The performance of any bioanalytical method must be rigorously evaluated to ensure it is fit for purpose. For research applications, this involves demonstrating adequate linearity, sensitivity, accuracy, and precision. Methods using this compound have consistently shown excellent performance characteristics.
For instance, a validated LC-MS/MS method for voclosporin in human whole blood demonstrated linearity over a range of 1 to 200 ng/mL. eqcdn.com Another method for DBS analysis was linear from 10 to 600 µg/L. nih.gov The lower limit of quantitation (LLOQ) is a key parameter, and methods have achieved LLOQs as low as 1 ng/mL in whole blood. eqcdn.com
Precision and accuracy are assessed at multiple quality control (QC) concentration levels. Both within-run and between-run precision are typically required to be within a coefficient of variation (%CV) of 15%, while accuracy should be within ±15% of the nominal value (20% for the LLOQ). Validated methods for voclosporin using this compound have met these acceptance criteria. eqcdn.comnih.gov
Table 2: Bioanalytical Performance Data for Voclosporin Quantification in Whole Blood
This interactive table presents typical intra-day and inter-day precision and accuracy data from a validated LC-MS/MS method.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 4.8 | 99.3 | 9.6 | 98.9 |
| Low (LQC) | 3.0 | 1.9 | 105.3 | 3.2 | 104.1 |
| Medium (MQC) | 80.0 | 4.9 | 93.9 | 4.9 | 97.0 |
| High (HQC) | 175.0 | 2.5 | 99.7 | 4.1 | 101.3 |
| Data derived from published research findings. eqcdn.com |
Spectroscopic Investigations Employing Deuterated Voclosporin
Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The use of deuterated compounds, such as this compound, offers distinct advantages for NMR analysis. scbt.com
In ¹H NMR spectroscopy, the primary benefit of using a deuterated standard is signal simplification. Since deuterium (²H) resonates at a completely different frequency from protium (B1232500) (¹H), the signals from the deuterated positions on this compound are absent from the ¹H spectrum. researchgate.net This can be invaluable for resolving overlapping signals and for the unambiguous assignment of proton resonances in the complex voclosporin molecule. By comparing the spectra of voclosporin and this compound, researchers can definitively identify the signals corresponding to the protons at the labeled sites.
Furthermore, deuterium labeling enables ²H NMR studies. While less common than ¹H NMR, ²H NMR provides unique insights into the local environment and molecular motion at the specific labeled site. The deuterium nucleus has a quadrupole moment, making its relaxation times sensitive to the rate of molecular tumbling. This allows for the investigation of the conformational dynamics and flexibility of the specific side chain of voclosporin that carries the deuterium label. scbt.com Such studies can be instrumental in understanding how the molecule interacts with its biological targets. scbt.comnih.gov
Mechanistic and Metabolic Research Via Deuterated Voclosporin
Elucidation of Metabolic Pathways and Fate Tracking
The use of deuterated compounds like voclosporin-d4 is instrumental in metabolic research, enabling precise tracking of the drug's journey through biological systems. scbt.com This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted, which are key determinants of its efficacy and safety. google.com
This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify voclosporin (B1684031) concentrations in biological samples such as whole blood. researchgate.neteqcdn.com This technique is essential for pharmacokinetic studies, allowing researchers to accurately measure drug levels over time. researchgate.net In these analytical methods, a known quantity of this compound is added to the biological sample. eqcdn.com Due to its similar chemical behavior but different mass, it can be distinguished from the non-deuterated drug by the mass spectrometer, providing a reliable reference for quantification. researchgate.neteqcdn.com This approach has been validated for analyzing voclosporin concentrations in human whole blood, demonstrating its utility in clinical research. researchgate.net
In preclinical studies, voclosporin has been evaluated in various animal models. For instance, in a rat model of experimental autoimmune uveoretinitis, voclosporin demonstrated a dose-dependent reduction in disease severity. caymanchem.com Furthermore, in a mouse model of colitis, both voclosporin and cyclosporine A were shown to alleviate mucosal damage. frontiersin.org While these studies did not specifically use this compound for fate tracking, the established analytical methods using the deuterated compound are foundational for such future investigations. researchgate.neteqcdn.com
Deuteration can significantly impact a drug's metabolic profile. The bond between carbon and deuterium (B1214612) is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. google.comnih.gov This can lead to a reduced rate of metabolism and clearance, potentially resulting in higher and more sustained drug concentrations in the body. google.com
Voclosporin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. drugbank.commdpi.comwikipedia.org A structural modification in voclosporin, compared to its parent compound cyclosporine A, shifts the primary site of metabolism. mdpi.comwikipedia.org This results in the formation of a major metabolite that is significantly less potent than the parent drug. drugbank.comwikipedia.org While specific studies on how deuteration at the d4 position of voclosporin directly modulates its metabolism and clearance rates are not extensively detailed in the provided results, the general principles of deuteration suggest that it could further stabilize the molecule against CYP3A4-mediated metabolism. google.comnih.gov This could potentially lead to a more predictable pharmacokinetic profile. nih.gov
Table 1: Voclosporin Pharmacokinetic Parameters
| Parameter | Value |
| Protein Binding | ~97% drugbank.com |
| Apparent Volume of Distribution | 2,154 L drugbank.com |
| Mean Apparent Steady-State Clearance | 63.6 L/h europa.eunih.gov |
| Average Terminal Half-life | ~30 hours drugbank.com |
| Primary Metabolizing Enzyme | CYP3A4 drugbank.commdpi.comwikipedia.org |
| Elimination | ~88% in feces, ~2% in urine drugbank.comnih.gov |
This table presents data for the non-deuterated form of voclosporin.
The primary metabolite of voclosporin has been identified in human whole blood and is about 8-fold less potent than the parent compound. drugbank.comnih.gov This major metabolite accounts for 16.7% of the total drug exposure. wikipedia.orgeuropa.eu The use of this compound allows for the precise tracking and identification of its corresponding deuterated metabolites through mass spectrometry. scbt.com The distinct mass of the deuterated metabolites makes them easily distinguishable from endogenous compounds and non-deuterated drug metabolites. scbt.com
While specific structural details of the deuterated metabolites of this compound are not provided in the search results, the methodology for their identification is well-established. scbt.com The chemical name for this compound is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhepta-4,6-dien-1-yl-5,6,7,7-d4)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone. synzeal.com
Role of Deuteration in Modulating Drug Metabolism and Clearance Rates
Investigation of Kinetic Isotope Effects on Enzyme Activity and Reaction Rates
The kinetic isotope effect is a powerful tool for studying enzyme mechanisms. google.com By replacing hydrogen with deuterium at a site of enzymatic reaction, the rate of that reaction can be slowed if the breaking of the C-H bond is a rate-limiting step. google.com This has been used to investigate the mechanisms of various enzymes, including calcineurin. physiology.orgnih.gov
For voclosporin, which is a substrate of CYP3A4, deuteration could potentially slow its metabolism, thereby altering its pharmacokinetic profile. google.comnih.gov This alteration in metabolism due to the kinetic isotope effect could lead to increased drug exposure and potentially enhanced therapeutic effects or altered toxicity profiles. google.comnih.gov The unpredictability of these effects in vivo necessitates experimental evaluation for each deuterated compound. nih.gov
Molecular and Cellular Pharmacodynamic Studies
Voclosporin is a potent inhibitor of calcineurin, a calcium and calmodulin-dependent serine-threonine phosphatase. caymanchem.comdrugbank.com It exerts its immunosuppressive effects by binding to cyclophilin A, forming a complex that then inhibits calcineurin's phosphatase activity. caymanchem.comdrugbank.com This inhibition prevents the activation of transcription factors like NFAT (nuclear factor of activated T-cells), which are crucial for the production of inflammatory cytokines such as IL-2, IFN-γ, and TNF-α. caymanchem.comdrugbank.comgoogle.com
A structural modification on amino acid-1 of voclosporin enhances its binding to calcineurin compared to cyclosporine A, resulting in increased potency. mdpi.comswissmedic.ch Studies have shown that voclosporin is a more potent immunosuppressant than cyclosporine in vitro. eqcdn.com The use of this compound in techniques like NMR spectroscopy can provide detailed insights into the conformational changes and binding affinities involved in the interaction between voclosporin and calcineurin. scbt.com
Table 2: Voclosporin Calcineurin Inhibition and Potency
| Parameter | Value |
| Calcineurin Inhibition IC50 (human whole blood) | 120 ng/ml caymanchem.com |
| Cyclophilin A Binding Kd | 15 nM caymanchem.com |
| EC50 for Lymphocyte Proliferation Inhibition (cynomolgus monkey) | 202.79 ng/ml caymanchem.com |
| EC50 for IL-2 Production Inhibition (cynomolgus monkey) | 135.32 ng/ml caymanchem.com |
| EC50 for IFN-γ Production Inhibition (cynomolgus monkey) | 177.11 ng/ml caymanchem.com |
| EC50 for TNF-α Production Inhibition (cynomolgus monkey) | 138.56 ng/ml caymanchem.com |
This table presents data for the non-deuterated form of voclosporin.
Impact on T-Cell Activation Pathways (e.g., NFAT Dephosphorylation, IL-2 Production)
Voclosporin exerts its primary immunosuppressive effect by disrupting the T-cell activation cascade. nih.govnih.gov The process begins when voclosporin enters a T-lymphocyte and binds to an intracellular protein called cyclophilin A. nih.gov This newly formed voclosporin-cyclophilin complex then targets and inhibits calcineurin, a calcium- and calmodulin-dependent serine-threonine phosphatase. google.comnih.govdrugbank.com
Calcineurin's essential function in an activated T-cell is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. google.compatsnap.comnih.gov In its phosphorylated state, NFAT resides in the cytoplasm. nih.gov Upon dephosphorylation by calcineurin, NFAT translocates into the nucleus, where it activates the transcription of genes for early inflammatory cytokines, most notably Interleukin-2 (B1167480) (IL-2). google.comnih.govpatsnap.com IL-2 is a critical growth factor for T-cells, driving their proliferation and the generation of effector and memory cells. nih.gov
By inhibiting calcineurin, voclosporin effectively halts this entire pathway. It prevents NFAT dephosphorylation, blocking its nuclear translocation and subsequent gene activation. nih.govpatsnap.com This leads to a marked reduction in IL-2 production and suppresses T-cell mediated immune responses. nih.govdrugbank.comwikipedia.org The use of this compound in research settings allows for precise measurement of target engagement and the pharmacokinetic-pharmacodynamic relationship, clarifying how effectively the parent compound disrupts this critical signaling pathway at the molecular level. nih.govnih.gov
Table 1: Voclosporin's Effect on the T-Cell Activation Cascade
| Molecular Target | Action of Voclosporin | Consequence for T-Cell Activation |
|---|---|---|
| Cyclophilin A | Binds to form the active voclosporin-cyclophilin complex. nih.gov | Initiates the inhibitory process. |
| Calcineurin | The voclosporin-cyclophilin complex competitively inhibits its phosphatase activity. google.comdrugbank.com | Prevents the dephosphorylation of NFAT. patsnap.com |
| NFAT (Nuclear Factor of Activated T-cells) | Dephosphorylation is blocked, preventing its translocation to the nucleus. nih.govnih.gov | Inhibits the transcription of cytokine genes. nih.gov |
| IL-2 (Interleukin-2) Gene | Transcription is not initiated due to the absence of nuclear NFAT. google.com | Suppresses T-cell proliferation and the overall immune response. nih.gov |
Exploration of Non-Immunological Actions at the Cellular Level
Beyond its immunomodulatory effects on T-cells, research has revealed that voclosporin has direct, non-immunological actions within the kidney, specifically on glomerular cells. nih.govfda.gov These actions are crucial to its therapeutic effect in proteinuric kidney diseases and are an active area of investigation where tools like this compound are essential for studying drug distribution and target engagement within specific renal tissues. scbt.comnih.gov
Podocytes are highly specialized cells in the glomerulus that form a critical part of the kidney's filtration barrier. Their structural integrity is paramount for preventing proteinuria (the leakage of protein into the urine). patsnap.comwikipedia.org Calcineurin activity has been directly linked to the stability of the podocyte cytoskeleton. nih.govemory.edu
Activated calcineurin dephosphorylates a key actin-associated protein within podocytes called synaptopodin. nih.govresearchgate.net Once dephosphorylated, synaptopodin is targeted for degradation, leading to the destabilization of the podocyte's actin cytoskeleton. nih.govemory.edu This compromises the structural integrity of the podocytes and the filtration barrier, resulting in increased proteinuria. nih.gov
Voclosporin directly counteracts this damaging process. By inhibiting calcineurin within the podocyte, it prevents the dephosphorylation of synaptopodin. nih.govresearchgate.net This action preserves the cytoskeletal structure, enhances podocyte stability, and directly contributes to the reduction of proteinuria. nih.govpatsnap.comthe-rheumatologist.org Preclinical research in a rat model of diabetic nephropathy demonstrated that voclosporin treatment reduced podocyte depletion and stabilized synaptopodin expression. emory.edu
Table 2: Mechanism of Voclosporin-Mediated Podocyte Stabilization
| Key Protein | Effect of Calcineurin Activation | Effect of Voclosporin Inhibition |
|---|---|---|
| Synaptopodin | Dephosphorylated by calcineurin. nih.govresearchgate.net | Prevents dephosphorylation, maintaining the protein in its active, stable state. researchgate.net |
| Actin Cytoskeleton | Destabilized due to synaptopodin degradation. nih.gov | Stabilizes the cytoskeleton, maintaining podocyte structural integrity. patsnap.comwikipedia.org |
| Podocyte Function | Compromised filtration barrier leads to increased proteinuria. nih.gov | Preserves the filtration barrier, leading to a direct anti-proteinuric effect. emory.eduthe-rheumatologist.org |
The investigation into voclosporin's effects extends to the broader biology and biomechanics of glomerular cells. Research presented at recent scientific meetings has begun to explore how different calcineurin inhibitors, including voclosporin, impact the biophysical and physiological properties of human podocytes. docwirenews.com
These studies use advanced techniques to analyze how these drugs control podocyte biology. docwirenews.com Furthermore, preclinical studies in models of non-inflammatory glomerular disease have shown that voclosporin can ameliorate proteinuria and directly protect podocytes, supporting its role beyond just immune modulation. docwirenews.com This suggests that the drug's influence on cellular mechanics, adhesion, and response to stress is a key component of its therapeutic action. The use of deuterated analogs like this compound is instrumental in such preclinical models to differentiate the administered drug from its metabolites and to accurately quantify its presence and activity within the complex microenvironment of the glomerulus. scbt.comresearchgate.net
Table 3: Summary of Research Findings on Voclosporin's Glomerular Effects
| Research Area | Key Findings | Supporting Evidence |
|---|---|---|
| Podocyte Biology & Biomechanics | Voclosporin, alongside other calcineurin inhibitors, has been shown to control human podocyte biophysics and physiology. | Integrative systems analyses presented at ASN Kidney Week 2024. docwirenews.com |
| Diabetic Nephropathy Model (Rats) | Voclosporin treatment reduced the upregulation of calcineurin, blocked a rise in glomerular CTGF, and prevented a fall in WT-1 and synaptopodin expression. | Study in a streptozotocin-induced diabetes model showed reduced podocyte depletion. emory.edu |
| Non-Inflammatory Glomerular Disease Model | Demonstrated that voclosporin directly protects podocytes and ameliorates proteinuria, independent of its systemic immunosuppressive effects. | Preclinical model of idiopathic nephrotic syndrome. docwirenews.com |
Preclinical Research Models and in Vitro Investigations
Immunomodulatory Effects in Experimental Animal Models
Voclosporin (B1684031) has demonstrated therapeutic effectiveness in rat models of experimental autoimmune uveoretinitis (EAU), a condition that serves as an analog for human inflammatory ocular diseases. nih.govnih.gov In studies using male Lewis rats where EAU was induced by immunization with a uveitogenic protein, voclosporin was administered subcutaneously in both preventative and therapeutic protocols. nih.govnih.gov
In preventative treatment groups, voclosporin successfully prevented the development of EAU. nih.gov When administered therapeutically after disease onset, it was also effective in treating the condition. nih.govnih.gov The mechanism of action involves the inhibition of lymphocyte proliferation; lymphocytes harvested from voclosporin-treated animals showed a marked decrease in antigen-specific proliferation when tested in vitro. nih.govresearchgate.net Histopathological evaluation of eyes from animals that received high therapeutic doses revealed no abnormal ocular histopathology. nih.gov
Table 1: Summary of Voclosporin Effects in Experimental Autoimmune Uveitis (EAU) in Rats
| Parameter Assessed | Finding | Citation |
| Disease Prevention | Prevented the development of clinical signs of EAU. | nih.gov |
| Disease Treatment | Effectively treated active EAU post-onset. | nih.govnih.gov |
| Cellular Mechanism | Decreased antigen-specific proliferation of lymphocytes. | nih.govresearchgate.net |
| Histopathology | No evidence of abnormal ocular histopathology at high doses. | nih.gov |
Studies in Corneal Inflammation Models
Preclinical data indicate that voclosporin is capable of attenuating the severity of disease in rodent models of corneal inflammation. researchgate.netmdpi.comnih.gov Studies in a mouse model of desiccating stress-induced dry eye found that topical voclosporin was significantly better than a vehicle control at preserving corneal barrier function. nih.gov Its efficacy in this model is linked to the suppression of IFN-γ producing CD4+ T cells. nih.gov
The therapeutic potential of voclosporin has been assessed in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced model of acute colitis in female C57BL/6J mice, which mimics features of human acute severe ulcerative colitis. frontiersin.orgnih.govnih.gov In these studies, DSS induction led to characteristic symptoms of colitis, including weight loss, diarrhea, rectal bleeding, and mucosal erosions. nih.govnih.govresearchgate.net
Treatment with voclosporin was found to strongly ameliorate the clinical course of the disease, with effects comparable to the established calcineurin inhibitor, Cyclosporine A. frontiersin.orgnih.govfrontiersin.org Both voclosporin and Cyclosporine A significantly improved survival rates, reduced weight loss, and prevented the shortening of the colon, which is a marker of disease severity. nih.gov Mechanistically, voclosporin treatment was associated with a reduction in pro-inflammatory T-cell cytokines. frontiersin.orgfrontiersin.org
Table 2: Key Findings of Voclosporin in DSS-Induced Colitis Mouse Model
| Clinical Outcome | Voclosporin Treatment vs. Control | Cyclosporine A Treatment vs. Control | Citation |
| Survival | Significantly improved | Significantly improved | nih.gov |
| Weight Loss | Significantly reduced | Significantly reduced | nih.gov |
| Colon Shortening | Significantly reduced | Significantly reduced | nih.gov |
| Disease Severity | Strongly ameliorated | Strongly ameliorated | nih.gov |
Renal Mechanistic Studies in Preclinical Animal Models
The efficacy of voclosporin has been evaluated in a rat model of puromycin (B1679871) aminonucleoside (PAN)-induced nephrotic syndrome, which is a model of non-inflammatory glomerular disease. pediatricsnationwide.orgnih.govnih.gov In a study using male Wistar rats, PAN was used to induce glomerular disease, after which animals were treated with voclosporin, Cyclosporine A, or a vehicle control. asn-online.org
The results demonstrated that voclosporin was significantly more effective than Cyclosporine A in reducing proteinuria. pediatricsnationwide.org A key finding was the protective effect of voclosporin on podocytes, the primary target of injury in nephrotic syndrome. pediatricsnationwide.org Analysis of isolated glomeruli showed that voclosporin protected these cells from PAN-induced death, whereas Cyclosporine A appeared to exacerbate the cellular injury. pediatricsnationwide.org
Table 3: Comparative Effects of Voclosporin and Cyclosporine A in PAN-Induced Nephrotic Syndrome Rat Model
| Parameter | Voclosporin (VCS) Effect | Cyclosporine A (CsA) Effect | Citation |
| Proteinuria | More effective amelioration (81% mean reduction vs. disease control) | Less effective amelioration (17% mean reduction vs. disease control) | asn-online.org |
| Podocyte Injury | Protected podocytes from injury | Exacerbated podocyte injury | pediatricsnationwide.org |
| Hypercoagulability | Better improvement | Less improvement | pediatricsnationwide.org |
| Dyslipidemia | Reduced lipid levels compared to disease control | Increased triglyceride levels compared to disease control | asn-online.org |
Assessment of Renal Function and Cellular Injury Biomarkers
In preclinical models, the assessment of voclosporin's effect on the kidneys has involved monitoring key biomarkers of function and injury. In the PAN-induced nephrotic syndrome model, voclosporin treatment led to a significant amelioration of proteinuria, a primary indicator of improved glomerular barrier function. pediatricsnationwide.orgasn-online.org
Beyond proteinuria, voclosporin was shown to ameliorate in situ glomerular injury and hypercoagulopathy associated with the nephrotic syndrome model. pediatricsnationwide.orgasn-online.org Furthermore, while PAN-induced nephrotic syndrome is associated with dyslipidemia, voclosporin treatment appeared to lead to a better lipid profile compared to both the disease control and Cyclosporine A-treated groups. asn-online.org While numerous preclinical studies have reported on the expression of pro-fibrotic biomarkers like KIM-1, TGF-β, NGAL, and MCP-1 in relation to kidney function, specific data from voclosporin preclinical models on these markers are not detailed in the reviewed literature. nih.gov
Comparative Studies on Podocyte Protection and Glomerular Integrity
Voclosporin, the non-deuterated parent compound of Voclosporin-d4, has demonstrated a protective role for podocytes, the specialized cells in the kidney that are crucial for glomerular filtration. the-rheumatologist.orgfrontiersin.org It is understood to stabilize the podocyte cytoskeleton and inhibit apoptosis, which are key factors in maintaining the integrity of the glomerular filtration barrier. frontiersin.orgeuropa.eu Studies have indicated that voclosporin can lead to a rapid reduction in proteinuria, likely due to these protective effects on podocytes. the-rheumatologist.org
While direct comparative studies on this compound's effect on podocyte protection are not extensively available in the public domain, the mechanism of action is expected to be similar to that of voclosporin. nih.gov The rationale for developing voclosporin for lupus nephritis, a disease characterized by glomerular damage, was based on the well-established mechanism of calcineurin inhibitors in controlling proteinuria. nih.gov Recent research has aimed to further elucidate the impact of voclosporin on podocyte cell biology and biomechanics, comparing its effects to other calcineurin inhibitors like cyclosporine A and tacrolimus. docwirenews.com These studies are critical for understanding the potential advantages of voclosporin and its deuterated counterpart in preserving glomerular structure and function.
In Vitro Cellular and Biochemical Assays
Investigations into T-Lymphocyte Inhibition and Activation
Voclosporin acts as an immunosuppressant by inhibiting calcineurin, which in turn blocks the activation of T-lymphocytes and the production of inflammatory cytokines like IL-2. drugbank.comauriniapharma.com This inhibition of T-cell mediated immune responses is a cornerstone of its therapeutic effect. drugbank.com In vitro studies on human T-cells have shown that voclosporin can inhibit their proliferation by up to 100-fold and significantly reduce pan T-cell effector responses. nih.gov
Research comparing voclosporin to cyclosporine has indicated that voclosporin is more potent in its immunosuppressive actions. universiteitleiden.nl The modification in its structure compared to cyclosporine A alters its binding to calcineurin, leading to this increased potency. drugbank.com Studies in animal models have corroborated these in vitro findings, showing that voclosporin effectively suppresses lymphocyte proliferation. nih.govnih.gov The investigation of this compound in this context is based on the principle of the "deuterium switch," where the inclusion of deuterium (B1214612) can alter the pharmacokinetics of a drug, potentially leading to an improved therapeutic profile. nih.gov
Table 1: Comparative Inhibition of T-Lymphocyte Proliferation
| Compound | Target Cells | Outcome | Citation |
|---|---|---|---|
| Voclosporin | Human T-cells | Up to 100-fold inhibition of proliferation | nih.gov |
| Voclosporin | Rodent Lymphocytes | Decreased antigen-specific proliferation | nih.gov |
| Voclosporin | Non-human primate T-cells | Suppression of a range of T-cell functions | universiteitleiden.nl |
Studies on Podocyte Cell Biology and Biomechanics
The health and proper functioning of podocytes are critical for preventing proteinuria. frontiersin.org These cells have a complex architecture, and their damage or loss is a key factor in many glomerular diseases. nih.gov Calcineurin inhibitors, including voclosporin, are known to have a direct stabilizing effect on the podocyte actin cytoskeleton, which is essential for maintaining their structure and the integrity of the glomerular filtration barrier. frontiersin.org
Enzyme Kinetics and Protein-Ligand Binding Studies
Voclosporin's mechanism of action is centered around its binding to and inhibition of calcineurin, a serine-threonine phosphatase. drugbank.com The binding of voclosporin to an immunophilin (a type of protein) forms a complex that then inhibits calcineurin's enzymatic activity. drugbank.comresearchgate.net This inhibition is the critical step that leads to the downstream immunosuppressive effects. drugbank.com
Voclosporin is structurally similar to cyclosporine A but has a modification at a single amino acid position, which enhances its binding to calcineurin. drugbank.com This results in a four-fold increase in potency compared to cyclosporine A. europa.eu The protein binding of voclosporin is high, at approximately 97%. drugbank.com Enzyme kinetic studies are crucial for quantifying this enhanced potency and understanding the precise nature of the interaction between this compound and its target. The deuteration in this compound is not expected to alter the fundamental binding mechanism but may influence its metabolic stability and pharmacokinetic profile. nih.gov
Table 2: Biochemical Properties of Voclosporin
| Property | Value | Citation |
|---|---|---|
| Primary Target | Calcineurin | drugbank.com |
| Protein Binding | ~97% | drugbank.com |
| Potency vs. Cyclosporine A | ~4-fold higher | europa.eu |
| Metabolism | Primarily by CYP3A4 | drugbank.com |
Future Research Directions and Advanced Methodologies
Expansion of Isotopic Labeling Strategies for Drug Discovery and Development
The use of deuterated compounds like Voclosporin-d4 is a cornerstone of modern drug discovery, primarily in pharmacokinetic (PK) and pharmacodynamic (PD) studies. datahorizzonresearch.comontosight.ai Isotopic labeling, the technique of replacing atoms in a molecule with their isotopes (e.g., hydrogen with deuterium), is crucial for tracking drug molecules and their metabolites in biological systems. musechem.comresearchgate.net this compound is an exemplary internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a highly sensitive and selective analytical method. researchgate.netnih.gov Its use significantly reduces analytical variability and matrix effects, ensuring accurate and reproducible quantification of voclosporin (B1684031). acanthusresearch.comnebiolab.com
Future strategies can expand on this foundation. The principles guiding the use of this compound can be applied to develop a suite of isotopically labeled standards for voclosporin's metabolites. A major metabolite, for instance, is approximately 8-fold less potent than voclosporin, and understanding its formation and clearance is vital. drugbank.com Creating deuterated or 13C-labeled standards for this and other metabolites would enable comprehensive ADME (absorption, distribution, metabolism, and excretion) studies. musechem.com This expansion would provide a more complete picture of the drug's fate in vivo, aiding in the development of safer and more effective therapeutic regimens. datahorizzonresearch.com
Integration of Deuterated Analogs in Systems Biology Approaches for Comprehensive Mechanistic Insight
By ensuring the accuracy of voclosporin concentration measurements in various biological matrices (like blood, plasma, or tissue), this compound enables researchers to build more reliable models of the calcineurin inhibition pathway. researchgate.netnih.govnih.gov Future research can leverage this high-quality data to:
Correlate voclosporin exposure with downstream effects on T-cell activation and cytokine production. nih.gov
Model the dual mechanism of voclosporin, which includes both immunosuppression and podocyte stabilization in the kidney. patsnap.com
Simulate drug interactions and predict outcomes in diverse patient populations, contributing to personalized medicine. datahorizzonresearch.com
The integration of such precise, this compound-enabled quantitative data into systems biology models offers a pathway to a more comprehensive mechanistic understanding of voclosporin's action in treating conditions like lupus nephritis. nih.govresearchgate.net
Development of Novel Analytical Techniques Leveraging Deuterium (B1214612) Labeling for Biomarker Discovery
The analytical methods built around this compound can be expanded to facilitate the discovery of new biomarkers. datahorizzonresearch.com Biomarkers are crucial for monitoring disease progression and therapeutic response. In the context of lupus nephritis, for which voclosporin is approved, there is ongoing research to identify better indicators of kidney damage and repair. patsnap.comfrontiersin.org
Novel analytical techniques could involve multiplexed assays that simultaneously quantify voclosporin (using this compound) and a panel of potential protein or small-molecule biomarkers from the same sample. acs.org For example, a single LC-MS/MS run could measure the drug concentration alongside markers of kidney injury or inflammation, such as KIM-1, TGF-β, or NGAL. frontiersin.org Deuterium labeling is a key technology in the field of metabolomics, which studies small molecule metabolites and can be used to identify new biomarkers. datahorizzonresearch.comacs.org
This approach allows for direct correlation between drug exposure and biomarker response within an individual, potentially uncovering new surrogate endpoints for clinical trials and personalizing patient treatment. The stability and reliability provided by this compound are essential for the validation of such complex, multi-analyte assays. chdr.nl
Potential for this compound in Targeted Drug Delivery System Research and Design
Research into targeted drug delivery systems aims to increase a drug's concentration at the site of action while minimizing systemic exposure. While this compound itself would not be the therapeutic agent, it is an essential tool for evaluating the performance of new delivery formulations for voclosporin.
For instance, if researchers were to design a nanoparticle-based system to deliver voclosporin directly to inflamed kidney tissue, they would need a highly accurate method to measure the release kinetics and local concentration of the drug. The use of this compound as an internal standard in LC-MS/MS assays would be the gold standard for these measurements. researchgate.netijper.org It would allow for precise quantification of voclosporin released from the delivery vehicle in in vitro models and subsequent in vivo preclinical studies. This accurate measurement is critical for optimizing the design of the delivery system to ensure effective and targeted release. The principles of using stable isotope labeling are also being explored in "in-cell NMR" techniques to study drug-ligand interactions within living cells, which could be relevant for advanced drug delivery research. nih.gov
Unexplored Preclinical Models for Broader Immunological and Renal Research Applications
While voclosporin has been studied in rodent models of autoimmune uveitis and its efficacy is well-established in human lupus nephritis, detailed experimental data in animal models of autoimmune glomerulonephritis have not been widely reported. nih.govresearchgate.net The existence of a validated and robust analytical method using this compound enables broader preclinical research. researchgate.netnih.gov
This opens the door to exploring the efficacy and mechanism of voclosporin in a wider range of preclinical models, such as:
Mouse models of systemic lupus erythematosus (SLE) that develop different classes of glomerulonephritis. nih.gov
Humanized mouse models, which involve transplanting human immune cells or tissues into immunodeficient mice, to better predict human responses.
Models of other autoimmune diseases with renal involvement or proteinuric kidney diseases beyond lupus nephritis. nih.gov
The ability to accurately measure voclosporin concentrations in these complex models, thanks to the use of this compound as an internal standard, is fundamental to gathering reliable data on dose-response relationships and tissue-specific effects. eqcdn.compatsnap.com This research could uncover new potential indications for voclosporin and provide deeper insights into its immunomodulatory and kidney-protective effects.
Q & A
Q. What are the key structural characteristics of Voclosporin-d4, and how do they influence its experimental application?
this compound (C₆₃H₁₀₇D₄N₁₁O₁₂, molecular weight 1218.65 g/mol) is a deuterated analog of voclosporin, where four hydrogen atoms are replaced with stable deuterium isotopes . This structural modification reduces metabolic degradation rates due to the kinetic isotope effect, making it particularly useful in pharmacokinetic and metabolic stability studies. Researchers should note that deuterium substitution does not alter the primary pharmacological target (calcineurin inhibition) but may affect solubility and membrane permeability, requiring adjustments in solvent systems for in vitro assays .
Q. What are the primary considerations when designing in vitro experiments to assess this compound's immunosuppressive activity?
Experimental design should include:
- Control groups : Compare deuterated and non-deuterated voclosporin to isolate isotope effects.
- Dose calibration : Use LC-MS for precise quantification due to potential batch-to-batch variability in deuterium incorporation .
- Cell models : Primary T-cells or Jurkat cell lines are preferred for calcineurin inhibition assays, with interleukin-2 (IL-2) suppression as a functional endpoint. Ensure consistency in cell passage number to minimize variability .
Q. How should researchers account for deuterium isotope effects in pharmacokinetic studies of this compound?
Deuterium can alter metabolic pathways, particularly cytochrome P450-mediated oxidation. To mitigate confounding factors:
- Use stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) in LC-MS to distinguish between parent compound and metabolites.
- Validate assays across multiple species (e.g., murine vs. human hepatocytes) to assess interspecies metabolic differences .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data in this compound's mechanism of action across different cell models?
Contradictions often arise from variations in cell-specific signaling pathways or off-target effects. To address this:
- Perform phosphoproteomic analysis to map calcineurin-dependent phosphorylation events.
- Use genetic knockout models (e.g., CRISPR/Cas9-edited calcineurin subunits) to confirm target specificity.
- Apply Bayesian statistical frameworks to quantify uncertainty and identify outliers in dose-response datasets .
Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for accurate quantification of this compound in biological matrices?
Optimization steps include:
- Column selection : Use C18 columns with 2.6 µm particle size for improved resolution of deuterated analogs.
- Ionization settings : Electrospray ionization (ESI) in positive mode with a declustering potential of 80–100 V to minimize in-source fragmentation.
- Matrix effects : Validate recovery rates using matrix-matched calibration curves (e.g., plasma, liver homogenate) and adjust extraction protocols (e.g., solid-phase extraction) to reduce ion suppression .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound's calcineurin inhibition assays?
- Nonlinear regression models : Fit data to a four-parameter logistic curve (Hill equation) to estimate IC₅₀ values.
- Bootstrap resampling : Assess confidence intervals for IC₅₀ to account for small sample sizes.
- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I error inflation. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Methodological Guidance for Data Presentation
- Tables : Include raw data (e.g., peak area ratios from LC-MS) in appendices, with processed data (normalized inhibition percentages) in the main text .
- Graphs : Use scatter plots with error bars (SEM) for dose-response curves and heatmaps for phosphoproteomic data .
- Ethical reporting : Disclose deuterium incorporation efficiency (e.g., via NMR validation) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
